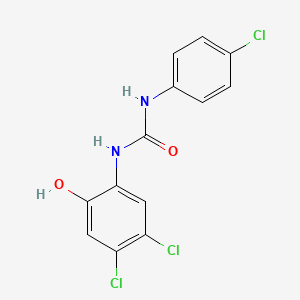
N-(4-Chlorophenyl)-N'-(4,5-dichloro-2-hydroxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-Chlorophenyl)-N'-(4,5-dichloro-2-hydroxyphenyl)urea is a useful research compound. Its molecular formula is C13H9Cl3N2O2 and its molecular weight is 331.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-Chlorophenyl)-N'-(4,5-dichloro-2-hydroxyphenyl)urea, also known as QW20UCM5DY, is a compound with notable biological activity, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H9Cl3N2O
- Molecular Weight : 307.58 g/mol
- CAS Number : 63348-27-6
The compound features a urea moiety substituted with chlorinated phenyl groups, which is significant for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study focused on its effects on human colon adenocarcinoma cells (GC3/c1) reported that the compound caused significant cell death at certain concentrations. The mechanism of action appears to involve mitochondrial dysfunction, although detailed pathways remain to be fully elucidated .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| GC3/c1 (Colon Adenocarcinoma) | 140 | Mitochondrial inhibition |
| A549 (Lung Cancer) | Not specified | Induction of apoptosis |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial efficacy. While some derivatives showed limited antibacterial activity against strains such as Staphylococcus aureus and Clostridioides difficile, the specific compound's effectiveness varied across different microbial species .
Table 2: Antimicrobial Activity
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | >128 µg/mL |
| Clostridioides difficile | 16 µg/mL |
| Acinetobacter baumannii | Not effective |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that:
- Mitochondrial Dysfunction : Evidence points towards mitochondrial targets being affected by the compound, leading to apoptosis in cancer cells .
- Cell Cycle Arrest : Some studies indicate that the compound may induce cell cycle arrest in the G2/M phase, contributing to its anticancer effects .
Case Study 1: Anticancer Efficacy in Animal Models
A study conducted on rodent models demonstrated that administration of this compound resulted in tumor regression in human colon adenocarcinoma xenografts. The results highlighted a significant reduction in tumor volume compared to control groups receiving no treatment.
Case Study 2: Antimicrobial Efficacy Assessment
In vitro tests against various bacterial strains showed that while some derivatives of the compound exhibited promising antibacterial activity, the parent compound itself had limited efficacy against certain pathogens. Further modifications may enhance its antimicrobial properties.
Properties
CAS No. |
63348-27-6 |
|---|---|
Molecular Formula |
C13H9Cl3N2O2 |
Molecular Weight |
331.6 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(4,5-dichloro-2-hydroxyphenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O2/c14-7-1-3-8(4-2-7)17-13(20)18-11-5-9(15)10(16)6-12(11)19/h1-6,19H,(H2,17,18,20) |
InChI Key |
JBDVVPPOIJMSRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















